
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO5S and a molecular weight of 276.28 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material in the development of anticancer drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-hydroxy-2-methylpropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(4-fluorophenyl)sulfonyl-2-oxo-2-methylpropanoate.
Reduction: Methyl 3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanoate.
Substitution: Methyl 3-(4-substituted phenyl)sulfonyl-2-hydroxy-2-methylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with androgen receptors, blocking their activity and thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-methylphenyl)sulfonyl-2-hydroxy-2-methylpropanoate
Uniqueness
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets .
Eigenschaften
Molekularformel |
C11H13FO5S |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H13FO5S/c1-11(14,10(13)17-2)7-18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
KCKSHSGPFNASCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


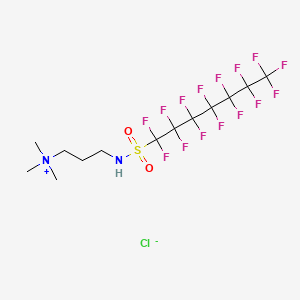
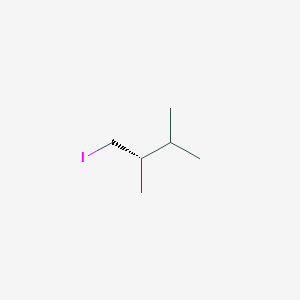
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
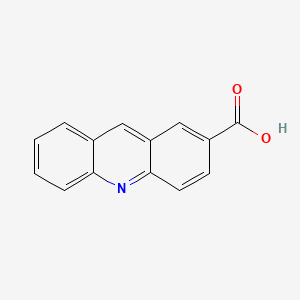
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
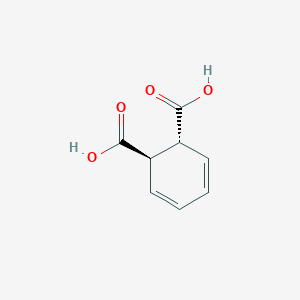
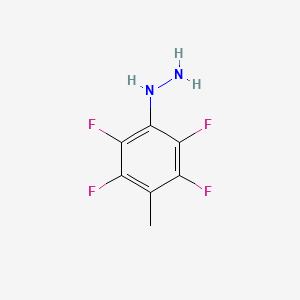
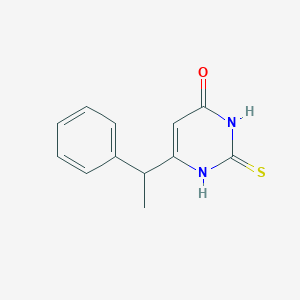
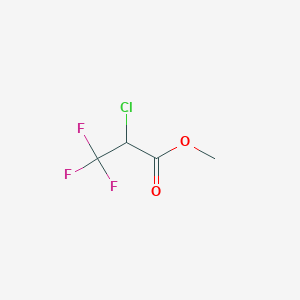
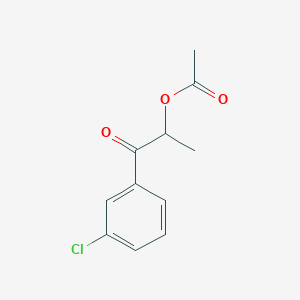
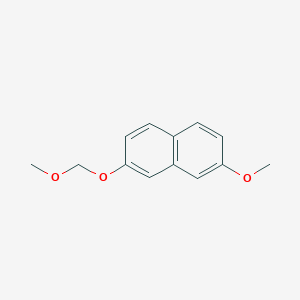

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
